1-Chloro-3-(4-chlorophenoxy)propan-2-ol
Description
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Structure
3D Structure
Properties
CAS No. |
39735-79-0 |
|---|---|
Molecular Formula |
C9H10Cl2O2 |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
1-chloro-3-(4-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2 |
InChI Key |
VWCSAUUNSFLUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(CCl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
1-Chloro-3-(4-chlorophenoxy)propan-2-ol synthesis from 4-chlorophenol and epichlorohydrin
An In-depth Technical Guide to the Synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol
This guide provides a comprehensive overview of the synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol, a key intermediate in the production of various pharmaceuticals. The synthesis involves the reaction of 4-chlorophenol with epichlorohydrin. This document will delve into the underlying chemical principles, detailed experimental procedures, and analytical techniques for product characterization, tailored for researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
The synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol is a classic example of a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis.[1][2] This reaction is of significant industrial importance as the product serves as a crucial building block for β-adrenergic blocking agents and antihypertensive drugs.[3] The core transformation involves the formation of an ether linkage between the aromatic ring of 4-chlorophenol and the aliphatic chain of epichlorohydrin.
The strategic choice of this synthetic route is dictated by the ready availability and relatively low cost of the starting materials, 4-chlorophenol and epichlorohydrin. The reaction proceeds under basic conditions, which facilitate the deprotonation of the phenolic hydroxyl group, thereby activating it as a potent nucleophile. The subsequent nucleophilic attack on the epoxide ring of epichlorohydrin leads to the desired product.
Reaction Mechanism and Theoretical Framework
The synthesis proceeds via a two-step mechanism initiated by a base.
Step 1: Deprotonation of 4-chlorophenol
The reaction is typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The base abstracts the acidic proton from the hydroxyl group of 4-chlorophenol to form the 4-chlorophenoxide ion.[4] This phenoxide is a much stronger nucleophile than the parent phenol due to the increased electron density on the oxygen atom.
Step 2: Nucleophilic attack and ring-opening of epichlorohydrin
The highly nucleophilic 4-chlorophenoxide ion then attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This attack follows an S(_N)2 mechanism.[1] While attack can theoretically occur at either the primary or secondary carbon of the epoxide, it predominantly occurs at the less sterically hindered primary carbon. This ring-opening results in the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically during aqueous workup, yields the final product, 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.
It is important to note that the base plays a dual role in this synthesis. It not only acts as a catalyst for the initial deprotonation but also facilitates the ring-opening of the epoxide.[5]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| 4-Chlorophenol | 128.56 | >99% | Sigma-Aldrich | Toxic and corrosive, handle with care. |
| Epichlorohydrin | 92.52 | >99% | Sigma-Aldrich | Toxic, carcinogenic, and a skin irritant. Handle in a fume hood. |
| Sodium Hydroxide | 40.00 | >98% | Fisher Scientific | Corrosive. |
| Diethyl Ether | 74.12 | Anhydrous | VWR | Highly flammable. |
| Hydrochloric Acid | 36.46 | Concentrated (37%) | J.T. Baker | Corrosive. |
| Anhydrous Magnesium Sulfate | 120.37 | Acros Organics |
3.2. Reaction Setup and Procedure
-
Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 12.86 g (0.1 mol) of 4-chlorophenol in 100 mL of a suitable solvent like methanol or acetone.[6]
-
Base Addition: While stirring, slowly add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of water to the flask. The addition should be done dropwise to control the exothermic reaction.[4]
-
Addition of Epichlorohydrin: To the resulting solution of sodium 4-chlorophenoxide, add 10.2 g (0.11 mol) of epichlorohydrin dropwise from the dropping funnel over a period of 30 minutes. Maintain the reaction temperature between 50-60 °C.[6]
-
Reaction Monitoring: After the addition is complete, heat the mixture to reflux (approximately 65-70 °C) and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of diethyl ether and 50 mL of water. Stir vigorously to dissolve the product in the ether layer and the inorganic salts in the aqueous layer.
-
Separate the organic layer using a separatory funnel. Wash the organic layer with 2 x 50 mL of water, followed by 50 mL of brine solution.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.
Analytical Characterization
The identity and purity of the synthesized 1-Chloro-3-(4-chlorophenoxy)propan-2-ol should be confirmed using a combination of spectroscopic and chromatographic techniques.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the compound and its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra will show characteristic peaks for the aromatic protons, the protons on the propanol backbone, and the respective carbon atoms.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl (-OH) group, the C-O-C ether linkage, and the C-Cl bond.[8]
Potential Side Reactions and Troubleshooting
Several side reactions can occur, potentially lowering the yield and purity of the desired product.
-
Dialkylation: The newly formed hydroxyl group in the product can also be deprotonated and react with another molecule of epichlorohydrin, leading to the formation of a diether byproduct. This can be minimized by using a slight excess of 4-chlorophenol.
-
Polymerization of Epichlorohydrin: Under strongly basic conditions, epichlorohydrin can undergo self-polymerization.[9] Careful control of temperature and the rate of addition of reagents is crucial to minimize this.
-
Formation of 1,3-diphenoxy-2-propanol: If a large excess of the phenoxide is present, it can displace the chloride from the initial product to form 1,3-diphenoxy-2-propanol.[10]
Troubleshooting Tips:
-
Low Yield: Check the purity of reagents, ensure complete deprotonation of the phenol, and verify the reaction temperature and time.
-
Impure Product: Optimize the purification method. If side products are significant, consider adjusting the stoichiometry of the reactants or using a phase-transfer catalyst to improve selectivity.[11]
Safety Considerations
-
4-Chlorophenol: Is toxic and corrosive. Avoid inhalation, ingestion, and skin contact.
-
Epichlorohydrin: Is a known carcinogen and is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Hydroxide and Hydrochloric Acid: Are corrosive and can cause severe burns. Handle with care.
-
Diethyl Ether: Is extremely flammable. Ensure there are no open flames or ignition sources in the vicinity.
Conclusion
The synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol from 4-chlorophenol and epichlorohydrin is a robust and scalable process. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and appropriate analytical characterization are essential for achieving high yields of a pure product. This guide provides the necessary theoretical and practical framework for researchers and drug development professionals to successfully perform this important chemical transformation.
Diagram of the Reaction Mechanism:
Caption: Mechanism for the synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.
References
- Product containing epichlorohydrin, its preparation and its use in various applications. (n.d.). Google Patents.
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- In the formation of the prepolymer used to make epoxy resins, a bisphenol reacts with epichlorohydrin in the presence of a base. Show the product and mechanism when two moles of phenol react with epichlorohydrin. (n.d.). Vaia.
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- 2-Propanol, 1-chloro-3-(1-naphthalenyloxy)-. (n.d.). NIST WebBook.
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- Synthesis of 1-chloro-3-phenoxy-2-propanol. (n.d.). PrepChem.com.
- 1-chloro-3-(1-naphthyloxy)propan-2-ol. (n.d.). LookChem.
- 1-chloro-3-isopropoxy-2-propanol. (2025, May 20). ChemSynthesis.
- Kinetic resolution of (RS)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol: a metoprolol intermediate and its validation through homology model of Pseudomonas fluorescens lipase. (2017, July 5). ResearchGate.
- 1-chloro-3-(dodecyloxy)propan-2-ol. (n.d.). PubChemLite.
- Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (n.d.). Der Pharma Chemica.
- 1-Chloro-3-(4-chlorophenyl)propan-2-one. (n.d.). PubChem.
- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023, May 12). National Center for Biotechnology Information.
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- (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. (n.d.). Sigma-Aldrich.
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- Synthesis of o-chlorophenols via an unexpected nucleophilic chlorination of quinone monoketals mediated by N,N′-dimethylhydrazine dihydrochloride. (n.d.). Royal Society of Chemistry.
- trimethylene chlorohydrin. (n.d.). Organic Syntheses.
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- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedical Journal of Scientific & Technical Research.
- Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. (2021, December 21). Patsnap.
- 1-chloro-3-(4-chlorophenoxy)propan-2-ol Env. Fate/Transport. (2025, October 15). EPA.
- (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol - Hazard. (2025, October 15). EPA.
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- (S)-(-)-1-Chloro-3-(4-fluorophenoxy)-2-propanol. (n.d.). BOC Sciences.
- Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020, May 12). Biointerface Research in Applied Chemistry.
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Solubility Profile of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol: A Technical Guide
This technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 1-Chloro-3-(4-chlorophenoxy)propan-2-ol , a critical intermediate in the synthesis of the muscle relaxant and preservative Chlorphenesin.[1][2]
Executive Summary
1-Chloro-3-(4-chlorophenoxy)propan-2-ol (referred to herein as CCPP ) is a lipophilic chlorohydrin intermediate formed during the reaction of p-chlorophenol with epichlorohydrin.[1][2] Unlike its downstream derivative Chlorphenesin (which is a diol), CCPP retains a terminal alkyl chloride group, significantly altering its solubility landscape.[1][2][3]
This guide provides a predictive solubility framework based on structural analysis, thermodynamic principles, and comparative data from structural analogs.[1][2][3] It establishes that CCPP is practically insoluble in water but exhibits high solubility in chlorinated and aromatic solvents , a property utilized for its separation from the more polar Chlorphenesin product.[1][2][3]
Physicochemical Identity & Structural Analysis[1][3][4]
Understanding the solubility of CCPP requires a dissection of its molecular architecture compared to its diol derivative.[1][3]
| Feature | CCPP (Intermediate) | Chlorphenesin (Product) | Solubility Impact |
| Structure | Cl-CH₂-CH(OH)-CH₂-O-(4-Cl-Ph) | HO-CH₂-CH(OH)-CH₂-O-(4-Cl-Ph) | CCPP lacks the terminal primary hydroxyl group.[1][2] |
| Formula | C₉H₁₀Cl₂O₂ | C₉H₁₁ClO₃ | CCPP has higher halogen content.[1][2][3] |
| Molecular Weight | ~221.08 g/mol | 202.63 g/mol | - |
| H-Bond Donors | 1 (Secondary -OH) | 2 (Primary & Secondary -OH) | CCPP has reduced hydrophilicity.[1][2] |
| LogP (Predicted) | ~2.5 – 3.0 | 1.1 – 1.3 | CCPP is significantly more lipophilic.[1][2][3] |
Mechanistic Implication
The substitution of the terminal hydroxyl group (in Chlorphenesin) with a chlorine atom (in CCPP) removes a critical hydrogen-bonding site.[1][2][3] This shifts the molecule's affinity away from aqueous systems and towards non-polar or moderately polar organic solvents.[1][3]
Solubility Profile & Solvent Selection
The following data represents a synthesized profile based on the "Like Dissolves Like" principle, Hansen Solubility Parameters (HSP), and standard behavior of aryl-alkyl chlorohydrin ethers.
Qualitative Solubility Table
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale |
| Aqueous | Water (pH 7) | Insoluble / Very Low | High lipophilicity (LogP > 2.[1][2][3]5) prevents stable hydration of the solute.[1][2][3] |
| Alcohols | Methanol, Ethanol | Freely Soluble | The secondary hydroxyl group and ether linkage allow miscibility with short-chain alcohols.[1][2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | Excellent match for dispersion forces; "halogen-halogen" affinity.[1][2][3] |
| Aromatics | Toluene, Xylene | Soluble | Pi-stacking interactions with the chlorophenoxy ring facilitate dissolution.[1][2][3] |
| Ethers | THF, Diethyl Ether | Soluble | The ether oxygen in CCPP acts as a weak H-bond acceptor; compatible polarity.[1][2][3] |
| Alkanes | Hexane, Heptane | Sparingly Soluble | The polar secondary hydroxyl group creates a miscibility gap with strictly non-polar alkanes.[1][2][3] |
Thermodynamic Dissolution Logic
The dissolution of CCPP is driven by London Dispersion Forces (due to the chlorophenyl ring and alkyl chain) and Dipole-Dipole interactions (C-Cl bonds).[1][2][3]
-
In Water: The energy required to disrupt the water H-bond network (cavitation energy) is far greater than the energy released by CCPP-water solvation, leading to phase separation.[1][2][3]
-
In Toluene: The aromatic ring of CCPP aligns with toluene, making it an ideal solvent for extracting CCPP from aqueous reaction mixtures.[1][2][3]
Visualizing the Solubility & Synthesis Logic
The following diagrams illustrate the formation of CCPP and the logic used for solvent-based purification.
Diagram 1: Synthesis & Solubility Divergence
Caption: Synthesis pathway highlighting the solubility divergence between the lipophilic intermediate (CCPP) and the hydrophilic product (Chlorphenesin).
Diagram 2: Solvent Selection Decision Tree
Caption: Decision matrix for selecting solvents based on polarity and expected solubility of CCPP.
Experimental Protocols
Since specific quantitative data for CCPP is rare in public literature, the following Self-Validating Protocols should be used to determine exact solubility limits for regulatory or process development purposes.
Protocol A: Saturation Shake-Flask Method
Objective: Determine the equilibrium solubility of CCPP in a target solvent at 25°C.[1][2][3]
-
Preparation: Add excess solid/oil CCPP (approx. 500 mg) to 10 mL of the target solvent in a glass vial.
-
Equilibration: Cap tightly and agitate (orbital shaker) at 25°C for 24 hours. Ensure solid/oil phase remains visible (saturation).[1][2][3]
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Analyze the filtrate using HPLC-UV (Method 5.2).
-
Calculation:
Protocol B: HPLC-UV Quantification Method
Objective: Accurately quantify CCPP in solubility samples.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1][2][3]
-
Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.[1][2][3]
-
Detection: UV at 280 nm (Characteristic absorption of the chlorophenoxy moiety).[1][2][3]
-
Retention Time: CCPP will elute after Chlorphenesin due to higher lipophilicity.[1][2][3]
Application in Purification
The solubility difference between CCPP and Chlorphenesin is the basis for purification:
-
Recrystallization: Crude Chlorphenesin containing CCPP is dissolved in boiling water .[1][2][3]
-
Phase Separation: Upon cooling, Chlorphenesin crystallizes out.[1][2][3] CCPP, being insoluble in water, may form an oily layer or adhere to the vessel walls, or remain in the mother liquor if a co-solvent (like small amounts of ethanol) is used to keep it solubilized while the product precipitates.[1][2][3]
-
Washing: The filter cake is washed with non-polar solvents (like cold toluene) to strip away residual surface CCPP without dissolving the Chlorphenesin product.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220317, 1-(4-Chlorophenoxy)propan-2-ol. Retrieved from [Link]
-
U.S. EPA. CompTox Chemicals Dashboard: Chlorphenesin. Retrieved from [Link][1][2][3]
Sources
An In-Depth Technical Guide to the Formation of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol
Abstract
This technical guide provides a comprehensive overview of the formation of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The document delves into the underlying reaction mechanism, offers a detailed experimental protocol for its synthesis, and discusses potential side reactions and purification strategies. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction
1-Chloro-3-(4-chlorophenoxy)propan-2-ol, a member of the aryloxypropanolamine chemical series, is a valuable synthetic intermediate.[1] Its structure, featuring a chlorophenoxy group and a chloropropanol moiety, makes it a versatile building block for the synthesis of a range of biologically active molecules. The formation of this compound typically involves the reaction of 4-chlorophenol with epichlorohydrin. Understanding the nuances of this reaction is critical for optimizing yield, purity, and overall process efficiency.
This guide will explore the intricacies of this synthesis, beginning with a detailed examination of the reaction mechanism. This will be followed by a step-by-step experimental protocol, designed to be a self-validating system for achieving a high-purity product. Finally, potential side reactions and their mitigation will be discussed, providing a complete picture for the successful synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.
Reaction Mechanism
The formation of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol from 4-chlorophenol and epichlorohydrin proceeds via a nucleophilic ring-opening of the epoxide. The reaction is typically base-catalyzed, enhancing the nucleophilicity of the phenolic hydroxyl group.
Step 1: Deprotonation of 4-Chlorophenol
The reaction is initiated by the deprotonation of 4-chlorophenol by a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to form the more nucleophilic 4-chlorophenoxide ion.[2] The presence of the electron-withdrawing chloro group on the phenyl ring increases the acidity of the phenol compared to unsubstituted phenol, facilitating this deprotonation step.
Step 2: Nucleophilic Attack and Ring-Opening
The generated 4-chlorophenoxide ion then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of epichlorohydrin. This attack proceeds via an S(N)2 mechanism.[2] Due to steric hindrance from the chloromethyl group, the nucleophilic attack preferentially occurs at the less substituted terminal carbon atom of the epoxide ring. This regioselectivity is a key feature of the reaction, leading predominantly to the desired isomer. The attack results in the opening of the strained three-membered epoxide ring and the formation of an alkoxide intermediate.
Step 3: Protonation
The final step involves the protonation of the alkoxide intermediate, typically by a protic solvent (like water or an alcohol) or during the work-up procedure, to yield the final product, 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.
Caption: Reaction mechanism for the formation of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Chlorophenol | Reagent | Sigma-Aldrich |
| Epichlorohydrin | Reagent | Sigma-Aldrich |
| Sodium Hydroxide | Pellets, 97% | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | Granular | J.T. Baker |
| Deionized Water | - | - |
Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 12.85 g (0.1 mol) of 4-chlorophenol in 100 mL of a suitable solvent such as water or a polar aprotic solvent like DMF.[3]
-
Base Addition: While stirring, add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water dropwise to the flask at room temperature.
-
Epichlorohydrin Addition: To the resulting solution of sodium 4-chlorophenoxide, add 11.1 g (0.12 mol) of epichlorohydrin dropwise through the dropping funnel over a period of 30 minutes. A slight excess of epichlorohydrin is used to ensure complete conversion of the phenoxide.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with vigorous stirring for 4-6 hours.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate. Shake the funnel vigorously and allow the layers to separate.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to yield pure 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.[2]
Side Reactions and Byproducts
Several side reactions can occur during the synthesis, potentially reducing the yield and purity of the desired product.
-
Formation of Glycidyl Ether: The initially formed chlorohydrin can undergo an intramolecular S(_N)2 reaction in the presence of a base to form the corresponding glycidyl ether, 2-((4-chlorophenoxy)methyl)oxirane.[2] This is a common subsequent reaction, especially if an excess of base is used or at higher reaction temperatures.
-
Formation of 1,3-bis(4-chlorophenoxy)propan-2-ol: If the reaction conditions are not carefully controlled, the initially formed product can react with another molecule of 4-chlorophenoxide, leading to the formation of a di-substituted byproduct.
-
Hydrolysis of Epichlorohydrin: Epichlorohydrin can undergo hydrolysis in the presence of water to form 3-chloro-1,2-propanediol, which can then participate in other side reactions.
Caption: Potential side reactions in the synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.
Characterization
The synthesized 1-Chloro-3-(4-chlorophenoxy)propan-2-ol should be characterized to confirm its identity and purity.
| Property | Value |
| CAS Number | 5335-23-9[5] |
| Molecular Formula | C9H11ClO2[5] |
| Molecular Weight | 186.63 g/mol [5] |
| Appearance | Colorless to pale yellow oil or solid |
| ¹H NMR (CDCl₃, δ) | Expected signals: aromatic protons (doublets, ~6.8-7.2 ppm), methine proton (-CH(OH)-, multiplet, ~4.0-4.2 ppm), methylene protons (-CH₂Cl and -OCH₂-, multiplets, ~3.6-4.0 ppm), hydroxyl proton (-OH, broad singlet), methyl protons are not present. |
| ¹³C NMR (CDCl₃, δ) | Expected signals: aromatic carbons (~115-160 ppm), carbon bearing the hydroxyl group (~70 ppm), methylene carbons (~45 and ~70 ppm). |
| IR (KBr, cm⁻¹) | Expected absorptions: O-H stretch (~3400 cm⁻¹, broad), C-O-C stretch (~1240 cm⁻¹), C-Cl stretch (~750 cm⁻¹), aromatic C-H and C=C stretches. |
| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) and characteristic fragmentation pattern. |
Conclusion
The formation of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol is a well-established synthetic transformation that relies on the fundamental principles of nucleophilic substitution and epoxide chemistry. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the basicity of the medium, high yields of the desired product can be achieved while minimizing the formation of byproducts. The protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.
References
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US20030158259A1 - Aryloxypropanolamine derivatives, method of preparation and applications thereof - Google Patents.
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Green Chemistry - RSC Publishing.
-
EP0249610B1 - Synthesis of optically active aryloxypropanolamines and arylethanolamines - Google Patents.
-
1-(4-Chlorophenoxy)propan-2-ol | 5335-23-9 | Benchchem.
-
8 - Organic Syntheses Procedure.
-
epichlorohydrin - Organic Syntheses Procedure.
-
.
-
1-Chloro-3-phenoxy-2-propanol | C9H11ClO2 | CID 94300 - PubChem.
-
WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents.
-
Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.
-
Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed.
-
1-CHLORO-3-METHOXY-2-PROPANOL(4151-97-7) 1H NMR spectrum - ChemicalBook.
-
1-Chloro-3-(4-chlorophenyl)propan-2-one | C9H8Cl2O - PubChem.
-
Technical Support Center: Synthesis of (R)-Chlorphenesin - Benchchem.
-
1-(4-Chlorophenoxy)propan-2-ol | C9H11ClO2 | CID 220317 - PubChem.
-
1-Chloro-3-phenoxy-2-propanol - Publications - Google Scholar - EPA.
-
1-Chloro-2-propanol(127-00-4) 13C NMR spectrum - ChemicalBook.
-
1-Chloro-3-(4-chlorophenyl)propan-2-one - Optional[13C NMR] - SpectraBase.
-
CAS 352530-45-1 (S)-(-)-1-Chloro-3-(4-fluorophenoxy)-2-propanol - BOC Sciences.
-
Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903.
-
Reaction of epi chlorohydrin with penta chlorophenol - ResearchGate.
-
1-Chloro-3-ethoxy-2-propanol | CAS#:4151-98-8 | Chemsrc.
-
1-Chloro-2-propanol synthesis - ChemicalBook.
Sources
- 1. 1-(4-Chlorophenoxy)propan-2-ol | 5335-23-9 | Benchchem [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US20030158259A1 - Aryloxypropanolamine derivatives, method of preparation and applications thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-Chlorophenoxy)propan-2-ol | C9H11ClO2 | CID 220317 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Separation of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol
Topic: Chiral HPLC separation of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol enantiomers Content Type: Application Note & Protocol Audience: Researchers, QC Analysts, and Process Chemists in Pharmaceutical Development.
Introduction & Scientific Context
1-Chloro-3-(4-chlorophenoxy)propan-2-ol is a critical chiral intermediate, most notably serving as the direct precursor to Chlorphenesin Carbamate (a centrally acting muscle relaxant) and related aryloxy-propanolamine pharmacophores.
The molecule possesses a single chiral center at the C2 position. In pharmaceutical synthesis, controlling the enantiomeric purity of this chlorohydrin intermediate is vital because the stereochemistry is often retained or inverted in subsequent nucleophilic substitution steps (e.g., hydrolysis to the diol or amination).
The Separation Challenge
This molecule presents specific chromatographic challenges:
-
Structural Flexibility: The ether linkage allows significant rotational freedom, requiring a Chiral Stationary Phase (CSP) with a rigid, well-defined chiral cavity.
-
Weak Chromophores: While the chlorophenoxy group absorbs UV, it requires detection optimization (typically 220–254 nm) to ensure sensitivity for minor enantiomeric impurities.
-
Hydrogen Bonding: The secondary hydroxyl group (-OH) is the primary "handle" for chiral recognition, necessitating a mobile phase that promotes hydrogen bonding with the stationary phase rather than disrupting it.
Method Development Strategy
Phase Selection: Normal Phase vs. Reversed Phase
For this specific chlorohydrin structure, Normal Phase (NP) chromatography is the superior choice over Reversed Phase (RP).
-
Reasoning: In NP (using alkanes/alcohols), the non-polar mobile phase forces the polar hydroxyl group of the analyte to interact strongly with the polar carbamate groups of the polysaccharide CSP. In RP (aqueous), water competes for these hydrogen bonding sites, often reducing selectivity (
) for this specific class of molecules.
Column Selection
Based on structural analogs and specific literature for phenoxy-chlorohydrin derivatives, the Cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralcel OD-H) is the primary recommendation. The cellulose backbone forms helical grooves that effectively discriminate the spatial arrangement of the -Cl and -OH groups surrounding the chiral center.
Experimental Protocol
Instrumentation & Reagents[1][2][3][4][5][6]
-
HPLC System: Quaternary or Binary pump LC system (e.g., Agilent 1260/1290, Waters Alliance) with UV-Vis or PDA detector.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., Lux Cellulose-1).
-
Alternative: Chiralpak AD-H (Amylose derivative) if OD-H fails to resolve.
-
-
Solvents:
-
n-Hexane (HPLC Grade, >99%)
-
Isopropanol (IPA) (HPLC Grade)
-
Ethanol (Optional, for selectivity tuning)
-
Chromatographic Conditions
This protocol is designed to be a self-validating system. The low flow rate and moderate temperature maximize the interaction time between the analyte and the CSP.
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane : Isopropanol (80:20 v/v) | High hexane content drives the analyte into the CSP pores; IPA acts as the displacer. |
| Flow Rate | 0.5 mL/min to 1.0 mL/min | Lower flow (0.5) improves resolution ( |
| Column Temp | 25°C | Ambient temperature preserves the helical structure of the cellulose polymer. |
| Detection | UV @ 254 nm (primary), 280 nm (secondary) | 254 nm targets the chlorobenzene |
| Injection Vol | 5 – 10 µL | Keep low to prevent column overload which causes peak broadening. |
| Run Time | 20 – 30 minutes | Sufficient to elute both enantiomers and wash lipophilic impurities. |
Sample Preparation
-
Stock Solution: Weigh 10 mg of the racemic 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.
-
Dissolution: Dissolve in 10 mL of Mobile Phase (Hexane:IPA 80:20).
-
Critical Step: Do not dissolve in pure IPA or Methanol and then inject into a Hexane-rich system; this causes "solvent shock" and peak distortion.
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter (hydrophobic) to remove particulates.
Workflows & Mechanisms (Visualized)
Figure 1: Analytical Workflow
This diagram outlines the logical flow from sample prep to data validation, ensuring no steps are missed.
Caption: Figure 1. Step-by-step analytical workflow for chiral resolution.
Figure 2: Chiral Recognition Mechanism
Understanding why the separation works allows for easier troubleshooting. The diagram below illustrates the "Three-Point Interaction" model required for chiral recognition.
Caption: Figure 2. Mechanistic interactions between the chlorohydrin analyte and the polysaccharide stationary phase.
Results & Data Analysis
When executed correctly, the method should yield two distinct peaks. Use the following parameters to validate the method suitability.
| Parameter | Formula | Acceptance Criteria | Meaning |
| Resolution ( | Baseline separation (essential for quantitation). | ||
| Selectivity ( | Indicates the CSP can chemically distinguish the enantiomers. | ||
| Tailing Factor ( | High tailing suggests secondary interactions (silanol activity). |
Expected Elution Order: While elution order must be confirmed with pure standards, typically for Chiralcel OD-H in Hexane/IPA:
-
Peak 1: (R)-enantiomer (often elutes first due to weaker inclusion).
-
Peak 2: (S)-enantiomer. (Note: This must be verified experimentally as minor structural changes can invert order.)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution (No Separation) | Mobile phase too strong (too polar). | Reduce IPA content (e.g., change from 80:20 to 90:10 or 95:5). |
| Broad Peaks | Sample solvent mismatch or column overload. | Dissolve sample in mobile phase; reduce injection volume to 5 µL. |
| Peak Tailing | Residual silanol interactions. | Add 0.1% Diethylamine (DEA) to the mobile phase to mask silanol groups. |
| Retention Time Drift | Temperature fluctuation or mobile phase evaporation. | Use a column oven (25°C); keep solvent bottles capped (Hexane is volatile). |
References
-
Banoth, L., et al. (2016).[1] Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol: a novel chiral building block. ResearchGate.
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Phenomenex.com.
-
Chiralpedia. (2022). Chiral HPLC separation: Strategy and Approaches. Chiralpedia.com.
-
PubChem. (n.d.). 1-Chloro-3-phenoxy-2-propanol Compound Summary. National Library of Medicine.
Sources
Large-scale synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol for pilot plant production
Application Note: Process Engineering for the Pilot-Scale Synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol
Executive Summary
This application note details the pilot-scale synthesis (10–50 kg batch size) of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol (CAS: 104-29-0), a critical intermediate in the manufacturing of the muscle relaxant Chlorphenesin and the preservative Chlorphenesin Carbamate.[1]
Unlike laboratory methods that often prioritize speed, this pilot protocol focuses on exotherm management , regioselectivity control , and Epichlorohydrin (ECH) containment . The process utilizes a Phase Transfer Catalyst (PTC) or tertiary amine to promote the nucleophilic attack of 4-chlorophenol on epichlorohydrin without inducing premature cyclization to the glycidyl ether.
Chemical Basis & Reaction Engineering
Reaction Scheme
The synthesis involves the nucleophilic ring-opening of epichlorohydrin by 4-chlorophenol.[1]
-
Reagents: 4-Chlorophenol (p-chlorophenol), Epichlorohydrin (1-chloro-2,3-epoxypropane).[1]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Triethylamine (TEA).
-
Solvent: Excess Epichlorohydrin (acts as both reagent and solvent) or Toluene.
Mechanism:
-
Activation: The catalyst facilitates the deprotonation/activation of the phenol.
-
Ring Opening: The phenoxide oxygen attacks the less hindered carbon (C3) of the epichlorohydrin ring.
-
Proton Transfer: The resulting alkoxide abstracts a proton (often from the quaternary ammonium species or trace water/phenol) to form the secondary alcohol.
Critical Quality Attributes (CQAs)
-
Regioselectivity: The target is the 1-chloro-2-hydroxy isomer.[1] High temperatures (>110°C) or strong bases (NaOH) can force cyclization to the glycidyl ether or promote polymerization of ECH.
-
Impurity Profile:
Safety & Hazard Management (Pilot Scale)
WARNING: Epichlorohydrin is a volatile, flammable, and potential human carcinogen (Group 2A).
| Hazard Category | Mitigation Strategy |
| Chemical Exposure | Strict PPE: Nitrile gloves are permeable to ECH.[1] Use Butyl Rubber or Silver Shield/PVA gloves. Full-face respirator or supplied air required during charging/sampling.[1] |
| Thermal Runaway | ECH ring opening is highly exothermic ( |
| Vapor Control | Reactor vent must be connected to a Caustic Scrubber (10% NaOH) to neutralize any HCl or acidic vapors and trap ECH emissions. |
Pilot Plant Protocol (50 L Reactor Scale)
Equipment Requirements
-
Reactor: 50 L Glass-Lined or Hastelloy Reactor (Stainless Steel 316 is acceptable but less resistant to trace HCl).
-
Temperature Control: Jacket heating/cooling system capable of
to . -
Agitation: Anchor or Pitch-blade impeller (100–200 RPM).
-
Feed System: Peristaltic pump or gravity feed vessel for controlled ECH addition.
Step-by-Step Procedure
Step 1: Reactor Charging & Inertization
-
Ensure reactor is clean, dry, and pressure-tested.[1]
-
Purge with Nitrogen (
) to remove oxygen (prevents oxidative side reactions). -
Charge 10.0 kg of 4-Chlorophenol (Solid/Melt).
-
Note: If 4-CP is solid, melt in a hot box at 50°C prior to charging to facilitate transfer.[1]
-
-
Add 150 g of Tetrabutylammonium Bromide (TBAB) (1.5 wt% loading relative to phenol).
-
Rationale: TBAB acts as a Phase Transfer Catalyst, increasing the nucleophilicity of the phenol.
-
Step 2: Reaction Initiation
-
Heat the mixture to 90°C . Agitate at 120 RPM.
-
Begin Slow Addition of Epichlorohydrin (8.6 kg, 1.2 equivalents) .
Step 3: Reaction Completion (Cook Phase)
-
After addition, maintain temperature at 95–100°C for 4–6 hours.
-
IPC (In-Process Control): Sample for HPLC.
-
Target: 4-Chlorophenol < 1.0%.[1]
-
Target: Glycidyl ether impurity < 2.0%.
-
Step 4: Work-up & Isolation [1]
-
Vacuum Stripping: Apply vacuum (start at 200 mbar, ramp down to 20 mbar) at 90°C to distill off unreacted Epichlorohydrin.
-
Safety: Distillate contains hazardous ECH. Collect in a dedicated waste receiver.
-
-
Solvent Swap: Break vacuum with
. Add 20 L of Toluene (or Isopropyl Alcohol/Water mix depending on crystal polymorph requirements). -
Crystallization:
-
Cool slowly to 20°C over 4 hours.
-
Chill to 0–5°C and hold for 2 hours.
-
-
Filtration: Filter the slurry using a Nutsche filter or Centrifuge.
-
Wash: Wash cake with 5 L of cold Toluene/Heptane (1:1).
-
Drying: Vacuum dry at 45°C for 12 hours.
Process Visualization
Reaction Mechanism & Pathway
This diagram illustrates the catalytic cycle and the specific regioselectivity required.
Caption: Mechanistic pathway highlighting the critical role of catalyst and pH control in preventing cyclization.
Pilot Plant Workflow (PFD)
Standardized unit operations for the 50L scale-up.
Caption: Process Flow Diagram (PFD) for the 50L pilot batch, emphasizing containment and waste handling.
Analytical Controls
| Parameter | Method | Specification | Rationale |
| Purity | HPLC (C18 Column, ACN:Water) | > 98.5% Area | Drug substance intermediate requirement.[1] |
| Residual ECH | GC-Headspace | < 10 ppm | ECH is a genotoxic impurity (GTI).[1] |
| Appearance | Visual | White to off-white solid | Color indicates oxidation or polymerization.[1] |
| Melting Point | DSC / Capillary | 70–75°C | Confirms crystal form and purity. |
References
-
Nobuta, T., et al. (2014).[7] "Continuous and Convergent Access to Vicinal Amino Alcohols." Chemical Communications, 50, 1-3.[1] Link
- Citation Context: Describes the continuous flow synthesis and kinetics of phenol alkylation with epichlorohydrin, confirming the non-base catalyzed route to the chlorohydrin intermedi
-
G.J. Chemical Company. (2025).[8] "Safety Data Sheet: Epichlorohydrin." Link
-
Citation Context: Authoritative source for Epichlorohydrin handling, PPE requirements (Butyl/PVA gloves), and scrubber protocols.[6]
-
- U.S. Patent 3,202,689. "Carbamates of glycerol chlorohydrin ethers.
-
Asynt. (2022).[4] "Saving Time and Money with Pilot Scale Process Chemistry." Link
- Citation Context: General guidelines for transitioning from lab bench to kilo-lab/pilot scale, specifically regarding he
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. uwm.edu [uwm.edu]
- 4. asynt.com [asynt.com]
- 5. US20130102798A1 - Method for preparing chlorohydrins and method for preparing epichlorohydrin using chlorohydrins prepared thereby - Google Patents [patents.google.com]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol
Topic: Yield Optimization & Troubleshooting Guide Document ID: TSC-ORG-2024-04CP Audience: Process Chemists, R&D Scientists, Drug Development Engineers
Executive Summary & Reaction Landscape
The Challenge: Synthesizing 1-Chloro-3-(4-chlorophenoxy)propan-2-ol (hereafter Target Chlorohydrin ) involves the nucleophilic attack of 4-chlorophenol on epichlorohydrin.
The primary yield-limiting factors are not lack of reactivity, but over-reactivity and selectivity . The reaction sits on a knife-edge between two competing pathways:
-
Cyclization: Under basic conditions, the Target Chlorohydrin rapidly cyclizes to form the glycidyl ether (an epoxide).
-
Dimerization: The Target Chlorohydrin reacts with a second molecule of phenoxide to form the "Bis" impurity (1,3-bis(4-chlorophenoxy)propan-2-ol).
This guide provides a self-validating protocol to lock the reaction at the chlorohydrin stage and suppress side products.
Reaction Pathway Visualization
The following diagram illustrates the critical branching points where yield is lost.
Figure 1: Reaction network showing the target pathway (Green) versus competitive side-reactions (Red) triggered by stoichiometry or pH imbalances.
Core Protocol: The "Catalytic Opening" Method
To maximize yield of the chlorohydrin (and prevent it from becoming the glycidyl ether), you must avoid stoichiometric amounts of strong inorganic bases (NaOH/KOH) during the coupling phase. Instead, use a Phase Transfer Catalyst (PTC) or a mild organic base.
Validated Experimental Workflow
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq 4-Chlorophenol : 3.0–5.0 eq Epichlorohydrin | Excess epichlorohydrin acts as the solvent and statistically prevents the "Bis" impurity formation. |
| Catalyst | TEBAC (Triethylbenzylammonium chloride) or TBAI (0.02–0.05 eq) | Promotes nucleophilic attack of the phenol on the epoxide ring without triggering dehydrochlorination (ring closure). |
| Temperature | 85°C – 95°C | Sufficient activation energy for ring opening; below the polymerization threshold of epichlorohydrin. |
| Time | 4 – 6 Hours | Monitor by HPLC/TLC until phenol is <1%. |
Step-by-Step Procedure
-
Charge: In a round-bottom flask equipped with a reflux condenser, add 4-chlorophenol (1.0 eq) and Epichlorohydrin (4.0 eq) .
-
Catalyze: Add TEBAC (0.03 eq) . The mixture should be a stirred suspension/solution.
-
Heat: Gradually heat to 90°C . The reaction is exothermic; ensure stable stirring.
-
Monitor: Sample at T=3h.
-
Success Marker: Disappearance of 4-chlorophenol.
-
Warning Sign: Appearance of a lower-polarity spot (Glycidyl ether) indicates local basicity or thermal degradation.
-
-
Workup (Critical):
-
Distill off excess epichlorohydrin under reduced pressure (recover for reuse).
-
Dissolve the oily residue in Toluene or Ethyl Acetate.
-
Wash with dilute NaHCO₃ (to remove trace phenol) and water.
-
Crystallization: The residue often solidifies upon cooling or can be recrystallized from toluene/hexane.
-
Troubleshooting Guide (Q&A)
Issue 1: "My product contains a large amount of the Glycidyl Ether (Epoxide)."
Diagnosis: You likely used an inorganic base (NaOH, K₂CO₃) or the reaction temperature was too high, causing the chlorohydrin to cyclize. Solution:
-
Switch Catalysts: Move from inorganic bases to quaternary ammonium salts (TEBAC, TBAB). These catalyze the addition reaction (ring opening) but are poor bases for the elimination reaction (ring closing).
-
Acid Quench: If you must use base, quench the reaction immediately upon consumption of phenol with dilute HCl to neutralize the pH before workup.
Issue 2: "I am seeing significant 'Bis' impurity (1,3-bis(4-chlorophenoxy)propan-2-ol)."
Diagnosis: Local concentration of phenoxide is too high relative to epichlorohydrin. As the Target Chlorohydrin forms, it competes with epichlorohydrin for the remaining phenoxide. Solution:
-
Increase Equivalents: Increase Epichlorohydrin from 1.5 eq to 4.0–5.0 eq . This statistical overload ensures the phenoxide is far more likely to hit an epichlorohydrin molecule than a product molecule.
-
Reverse Addition: If using a base, add the phenol/base mixture slowly into the hot epichlorohydrin, rather than adding epichlorohydrin to the phenol.
Issue 3: "The reaction mixture turned into a polymeric sludge."
Diagnosis: Uncontrolled polymerization of epichlorohydrin. Solution:
-
Temperature Control: Do not exceed 100°C.
-
Check Reagents: Ensure your epichlorohydrin is not acidic. Acidic impurities can initiate cationic polymerization of the epoxide.
-
Radical Scavenger: In extreme cases, adding a trace of hydroquinone can inhibit radical polymerization, though ionic polymerization is the more common culprit here.
Optimization Logic: The "Why" Behind the Yield
The synthesis relies on exploiting the reactivity difference between the epoxide ring and the alkyl chloride .
Regioselectivity Mechanism
Epichlorohydrin has two electrophilic sites:
-
C-1 (Epoxide): Hard electrophile, strained ring.
-
C-3 (Alkyl Chloride): Softer electrophile.
Under neutral/catalytic conditions (PTC) , the phenoxide attacks the less substituted carbon of the epoxide ring (C-1) via an SN2-like mechanism. This opens the ring to form the secondary alcohol (the Target).
If strong base is present, the phenoxide might attack C-1, but the resulting alkoxide (intermediate) will immediately perform an intramolecular SN2 attack on C-3 (displacing the chlorine) to re-form an epoxide (the Glycidyl Ether).
Therefore, yield improvement is strictly a function of pH control.
Figure 2: Catalyst selection logic tree for product selectivity.
References
-
US Patent 4,132,718A. Preparation of liquid epoxy resins from bisphenols. (Discusses the suppression of bis-formation via excess epichlorohydrin).
-
Organic Syntheses, Coll. Vol. 7, p. 126 (1990). 3-Chloro-2-(chloromethyl)-1-propene. (Provides general handling procedures for chlorohydrin intermediates and thionyl chloride workups).
-
Bioorganic Chemistry, 31(3), 259-269. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers.[1] (Details the synthesis and purification of the naphthyl-analog of the target chlorohydrin).
-
ResearchGate. Reaction of epichlorohydrin with pentachlorophenol. (Illustrates the catalytic opening of epichlorohydrin with phenols).
Sources
Side products in the synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol and their removal
The following guide serves as a specialized Technical Support Center for researchers synthesizing 1-Chloro-3-(4-chlorophenoxy)propan-2-ol (hereafter referred to as the Chlorohydrin Intermediate ).
This intermediate is the critical precursor to Chlorphenesin (the diol) and Chlorphenesin Carbamate . The synthesis typically involves the nucleophilic ring-opening of epichlorohydrin by 4-chlorophenol.
Status: Operational Agent: Senior Application Scientist Subject: Impurity Profiling & Remediation for 1-Chloro-3-(4-chlorophenoxy)propan-2-ol
Core Reaction Logic & Impurity Landscape
To troubleshoot effectively, you must understand the "Fork in the Road" mechanism. The reaction of 4-chlorophenol (4-CP) with epichlorohydrin (Epi) is governed by catalyst choice and stoichiometry.
-
The Target Reaction (Addition):
-
Goal: Open the epoxide ring without displacing the chlorine atom.
-
-
The Primary Side Reaction (Bis-Ether Formation): If the Chlorohydrin Intermediate reacts with a second molecule of 4-CP, you form the "Bis-impurity" (1,3-bis(4-chlorophenoxy)propan-2-ol). This is the most persistent impurity.
-
The Secondary Side Reaction (Cyclization): If the system becomes too basic, the Chlorohydrin cyclizes to form 4-chlorophenyl glycidyl ether , releasing HCl.
Pathway Visualization (DOT Diagram)
Figure 1: Reaction pathways showing the genesis of the Target Chlorohydrin versus critical impurities (Bis-ether, Glycidyl Ether, and Diol).[1][2][3]
Troubleshooting Guides (Ticket-Based Support)
Ticket #001: "I have a white precipitate that won't dissolve in my workup."
Diagnosis: Presence of 1,3-bis(4-chlorophenoxy)propan-2-ol (Bis-ether) . Cause:
-
Stoichiometry Error: You likely used a 1:1 molar ratio of Epichlorohydrin to 4-Chlorophenol. As the reaction proceeds, the concentration of 4-CP drops, but the product concentration rises, competing for the remaining epoxide.
-
High Temperature: Temperatures >110°C favor the second addition.
Resolution Protocol:
-
Synthesis Adjustment: Always use a significant excess of Epichlorohydrin (2.0 to 4.0 equivalents). This statistically ensures 4-CP attacks Epi rather than the product.
-
Removal (Purification):
-
The Bis-ether is significantly less soluble in non-polar solvents than the target.
-
Step 1: Dissolve the crude oil in Toluene or Dichloroethane (DCE).
-
Step 2: Cool to 0-5°C. The Bis-ether often crystallizes out as a white solid. Filter it off.
-
Step 3: Evaporate the filtrate to recover the Target.
-
Ticket #002: "My product smells strongly of phenol and has a pinkish hue."
Diagnosis: Unreacted 4-Chlorophenol . Cause: Incomplete conversion or insufficient excess of Epichlorohydrin. Risk: 4-CP is toxic and inhibits downstream crystallization.
Resolution Protocol (Caustic Wash): Since the Target is a secondary alcohol (neutral) and 4-CP is acidic (pKa ~9.4), you can separate them chemically.
-
Dilute reaction mixture with an organic solvent (e.g., Ethyl Acetate or Toluene).
-
Wash with cold 5% NaOH solution .
-
Wash with water until neutral pH.
-
Dry over
.
Ticket #003: "HPLC shows a peak with M-36 mass difference."
Diagnosis: Formation of 4-chlorophenyl glycidyl ether (Loss of HCl). Cause: The reaction environment was too basic. Did you use NaOH as a catalyst? Or did you wash with strong base and not neutralize?
Resolution Protocol:
-
Ring Opening (Remediation): Treat the organic layer with dilute HCl (or HCl gas in solvent) at room temperature. This will re-open the epoxide ring to the chlorohydrin form.
-
Prevention: Switch catalysts. Use Tetrabutylammonium Bromide (TBAB) or Triethylamine instead of inorganic hydroxides for the coupling step [2].
Comprehensive Purification Workflow
To achieve Pharma-Grade purity (>98%), follow this integrated purification logic.
Purification Decision Tree (DOT Diagram)
Figure 2: Step-by-step purification workflow to isolate the Chlorohydrin intermediate.
Quantitative Data: Impurity Solubility Profile
Use this table to select solvents for recrystallization or extraction.
| Compound | Water Solubility | Toluene Solubility | 5% NaOH Solubility | Methanol Solubility |
| Target Chlorohydrin | Low | High | Insoluble (Stable) | High |
| Bis-Ether (Impurity) | Insoluble | Low (Cold) / Mod (Hot) | Insoluble | Low |
| 4-Chlorophenol | Low | High | High (Deprotonated) | High |
| Epichlorohydrin | Moderate | Miscible | Unstable (Hydrolyzes) | Miscible |
Key Insight: The solubility differential in cold Toluene is the "Magic Bullet" for removing the Bis-ether [3].
Frequently Asked Questions (FAQs)
Q1: Can I distill the final product to purify it? A: Proceed with extreme caution. The Target Chlorohydrin has a high boiling point. Prolonged heating can cause:
-
Cyclization to the Glycidyl Ether (releasing HCl).
-
Polymerization. Recommendation: If you must distill, use a wiped-film evaporator (WFE) or short-path distillation under high vacuum (<1 mmHg) to minimize thermal history.
Q2: Why do I see two spots on TLC that merge after standing? A: You are likely observing the equilibrium between the Chlorohydrin and the Glycidyl Ether . On silica gel (which is slightly acidic), the Glycidyl Ether may ring-open. Conversely, if the plate was treated with base, the Chlorohydrin might cyclize. Tip: Run TLC with neutral solvents and avoid amine additives in the mobile phase.
Q3: What is the optimal catalyst for the addition reaction? A: Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (0.5 - 1.0 mol%) are industry standards [4]. They facilitate the reaction as Phase Transfer Catalysts or soluble halide sources, allowing the reaction to proceed at lower temperatures (80-90°C) compared to uncatalyzed thermal addition, reducing Bis-ether formation.
References
-
PubChem. (n.d.).[8] 1-Chloro-3-(4-chlorophenoxy)propan-2-ol Compound Summary. National Library of Medicine. Retrieved from [Link]
- Google Patents. (2021). Synthesis method of high-purity odorless chlorphenesin. Patent CN113185384A.
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- 1. CN111056928A - A kind of method of synthesizing chlorphenesin - Google Patents [patents.google.com]
- 2. CN113185384A - Synthesis method of high-purity odorless chlorphenesin - Google Patents [patents.google.com]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 5. Method for green, efficient and selective synthesis of chlorphenesin - Eureka | Patsnap [eureka.patsnap.com]
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- 7. 1-Chloro-2-propanol synthesis - chemicalbook [chemicalbook.com]
- 8. 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | C21H28O5 | CID 57363834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing the degradation of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol during storage
An in-depth guide to preventing the degradation of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol during storage, designed for researchers, scientists, and drug development professionals.
Introduction: The Stability Challenge of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol
1-Chloro-3-(4-chlorophenoxy)propan-2-ol is a key chemical intermediate whose stability is paramount for the integrity of research outcomes and the quality of pharmaceutical manufacturing. Its molecular structure, featuring a secondary alcohol, a chloromethyl group, and a chlorophenoxy ether linkage, presents several potential sites for chemical degradation. Understanding and mitigating these degradation pathways is crucial for ensuring its purity, potency, and shelf-life. This guide serves as a technical support resource, offering practical, in-depth solutions to common storage and stability challenges.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions regarding the storage and handling of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.
Q1: What are the optimal storage conditions for 1-Chloro-3-(4-chlorophenoxy)propan-2-ol?
A1: The compound should be stored in a cool, dry, and dark environment. The container must be tightly sealed and made of an inert material. To minimize oxidative and hydrolytic degradation, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q2: What are the primary chemical pathways through which this compound degrades?
A2: The main degradation pathways are hydrolysis, oxidation, and thermal decomposition. The secondary alcohol can be oxidized to a ketone, while the C-Cl bond and the ether linkage are susceptible to hydrolysis. High temperatures can accelerate all degradation processes and may induce elimination reactions.[1][2][3][4]
Q3: How can I visually or analytically detect if my sample has degraded?
A3: Visually, degradation may manifest as a change in color (e.g., yellowing) or the formation of precipitates. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are essential.[5][6] The appearance of new peaks or a decrease in the area of the main compound peak in the chromatogram are clear indicators of degradation.
Q4: What materials should be avoided for containers and handling equipment?
A4: Avoid reactive materials. Strong oxidizing agents, strong acids, and strong bases are chemically incompatible and can catalyze degradation.[7][8][9] Ensure storage containers are not made of materials that can leach impurities. Use glass or other non-reactive containers. For handling, use stainless steel or Teflon-coated spatulas.
Q5: What is the expected shelf-life of the compound?
A5: The shelf-life is highly dependent on storage conditions. When stored under the optimal conditions described in A1, the compound is expected to be stable for an extended period. However, regular purity checks (e.g., every 6-12 months) using a validated analytical method are recommended to ensure its integrity for critical applications.
Section 2: Troubleshooting Guide for Degradation Issues
This guide provides a structured approach to diagnosing and resolving common degradation-related problems encountered during experiments.
Problem 1: Appearance of Unexpected Peaks in HPLC/GC Analysis
-
Possible Cause 1: Hydrolytic Degradation. Moisture in the storage container or solvents can lead to the hydrolysis of the C-Cl bond to form a diol, or cleavage of the ether linkage.
-
Recommended Action:
-
Confirm the identity of the new peaks using mass spectrometry (LC-MS or GC-MS). Likely hydrolysis products include 3-(4-chlorophenoxy)propane-1,2-diol and 4-chlorophenol.
-
Implement stricter anhydrous storage protocols. Store the compound over a desiccant (e.g., silica gel) in a desiccator.
-
Use only fresh, anhydrous-grade solvents for your experiments.
-
-
Possible Cause 2: Oxidative Degradation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can oxidize the secondary alcohol to 1-Chloro-3-(4-chlorophenoxy)propan-2-one.
-
Recommended Action:
-
Characterize the impurity by MS; the ketone degradant will have a molecular weight that is 2 Da less than the parent compound.
-
Store the compound under an inert atmosphere (argon or nitrogen).[10]
-
If the compound is dissolved in a solvent for storage, ensure the solvent has been sparged with an inert gas to remove dissolved oxygen.
-
-
Possible Cause 3: Contamination. The new peak could be an impurity from a contaminated container, solvent, or handling equipment.
-
Recommended Action:
-
Run a blank analysis of the solvent and a rinse of the container to check for contaminants.
-
Review all handling procedures to identify potential sources of cross-contamination.
-
Problem 2: Inconsistent Assay Results or Loss of Potency
-
Possible Cause: Significant Degradation. A substantial portion of the active compound has degraded, leading to lower-than-expected concentrations and unreliable experimental outcomes.
-
Recommended Action:
-
Perform a quantitative analysis (e.g., HPLC with a calibrated standard) to determine the exact purity of your current stock.
-
If purity is below acceptable limits, procure a new, verified batch of the compound.
-
Conduct a forced degradation study on the new batch to understand its stability under your specific experimental conditions and to validate your analytical method's stability-indicating capabilities.[11][12]
-
Problem 3: Physical Change in the Sample (e.g., Coloration, Clumping)
-
Possible Cause: Advanced Degradation or Hygroscopicity. Yellowing or browning can indicate the formation of chromophoric degradation products, often from oxidative pathways.[13] Clumping or turning into a viscous liquid suggests the absorption of atmospheric moisture.
-
Recommended Action:
-
The material should be considered suspect. Analyze a small portion via HPLC or GC to assess purity.
-
If degradation is confirmed, the batch should likely be discarded.
-
Immediately review and improve storage conditions for all batches, focusing on moisture protection (desiccators, inert gas) and protection from light.
-
Section 3: Mechanistic Deep Dive: Key Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for effective prevention.
Caption: Primary degradation pathways of the target compound.
Summary of Potential Degradants
| Degradation Product | Chemical Name | Pathway |
| Ketone Impurity | 1-Chloro-3-(4-chlorophenoxy)propan-2-one | Oxidation |
| Diol Impurity | 3-(4-chlorophenoxy)propane-1,2-diol | Hydrolysis |
| Phenol Impurity | 4-Chlorophenol | Hydrolysis |
Section 4: Protocols for Stability Assessment
Protocol 4.1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, visually inspect the container for any damage. Log the certificate of analysis (CoA) data.
-
Aliquoting: If possible, aliquot the compound into smaller, single-use vials to minimize repeated opening and exposure of the bulk container. Perform this in a glove box or under a stream of inert gas.
-
Container: Use amber glass vials with Teflon-lined caps.
-
Atmosphere: Before sealing, flush the headspace of each vial with dry argon or nitrogen for 30-60 seconds.
-
Storage: Place the sealed vials in a desiccator cabinet located in a refrigerator (2-8 °C). The desiccator should contain an active desiccant.
-
Usage: When a vial is needed, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Protocol 4.2: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradants and ensuring your analytical method can detect them.[12][14]
Caption: Workflow for a comprehensive forced degradation study.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at room temp. |
| Oxidation | 3% H₂O₂ | 24 hours at room temp. |
| Thermal | 80 °C (in oven) | 48 hours |
| Photolytic | ICH Q1B compliant | Overall illumination ≥ 1.2 million lux hours |
Protocol 4.3: General Purpose HPLC-UV Method for Purity Assessment
This method serves as a starting point for monitoring the purity of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol and detecting its primary degradants.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 40% B
-
18-22 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm and 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of ~0.5 mg/mL.
References
-
Organic Syntheses Procedure. (n.d.). 3-chloro-2-(chloromethyl)-1-propene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3-(4-chlorophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- Goff, G. S., & Rochelle, G. T. (2006). Oxidative Degradation of Amines With High-Temperature Cycling. Industrial & Engineering Chemistry Research, 45(8), 2513–2521*.
-
PubChem. (n.d.). 1-Chloro-3-phenoxy-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Request PDF. (n.d.). Development of HPLC method for the analysis of chlorophenols in samples from anaerobic reactors for wastewater treatment. ResearchGate. Retrieved from [Link]
- Al-Dalali, S., et al. (2023).
- Pinto, M., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
- Latorre, C. H., et al. (2001). Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors.
- Ighodaro, O. M., & Akinloye, O. A. (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.
- Rahn, W., & Yaylayan, V. A. (2010). Thermal degradation of sucralose and its potential in generating chloropropanols in the presence of glycerol. Food Chemistry, 118(1), 56-61*.
- Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
Request PDF. (n.d.). Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration. ResearchGate. Retrieved from [Link]
- Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179*.
-
Quora. (n.d.). How to convert 1 propanol to 1,chloro-2,hydroxypropane. Retrieved from [Link]
- Schmidt, E., et al. (1984). Degradation of chlorophenols by a defined mixed microbial community. Applied and Environmental Microbiology, 47(5), 1038–1044*.
- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences & Research, 7(5), 238-241*.
- Waterman, K. C., & Swanson, J. T. (2013). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 18(2), 333-340*.
- Klick, S., et al. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767*.
-
Semantic Scholar. (n.d.). Formation and Decomposition of 3-Chloropropane-1,2-diol Esters in Models Simulating Processed Foods. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Retrieved from [Link]
-
Carl Roth. (n.d.). 3-Chloro-1,2-propanediol Safety Data Sheet. Retrieved from [Link]
-
Southern California Coastal Water Research Project. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]
- Gao, Y., et al. (2017). Kinetics and mechanistic investigation into the degradation of naproxen by a UV/chlorine process. RSC Advances, 7(78), 49354-49362*.
- St-Jean, M., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Organic Letters, 22(16), 6399–6403*.
- Scrivener, E. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Pharmaceutical Review, 17(4)*.
-
Wikipedia. (n.d.). IARC group 2B. Retrieved from [Link]
-
Morressier. (n.d.). Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub. Retrieved from [Link]
- Sarna, M., et al. (2024). The effect of oxidative degradation of Dopa-melanin on its basic physicochemical properties and photoreactivity. Pigment Cell & Melanoma Research.
- Nelson, E. D., et al. (2008). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences, 97(1), 366-374*.
-
European Chemicals Agency (ECHA). (n.d.). oxydipropan-2-ol - Substance Information. Retrieved from [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. Retrieved from [Link]
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- 6. Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol
Welcome to the technical support center for the chromatographic analysis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering peak asymmetry—specifically peak tailing—during HPLC analysis of this compound. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol relevant to HPLC analysis?
1-Chloro-3-(4-chlorophenoxy)propan-2-ol is a neutral molecule with moderate polarity. Its structure consists of a hydrophobic chlorophenoxy group and a more polar chloropropanol side chain.
-
Molecular Formula: C₉H₁₁ClO₂[1]
-
Key Functional Groups: Secondary alcohol (-OH), ether (-O-), and two chloro-substituents (-Cl).
-
Predicted pKa: The hydroxyl group is very weakly acidic, with a predicted pKa around 13.2, meaning it remains in its neutral, protonated form across the entire practical pH range for silica-based HPLC columns.[2]
-
Predicted LogP: Approximately 2.1, indicating moderate hydrophobicity suitable for reversed-phase chromatography.[3]
The presence of the hydroxyl group is critical; it is a strong hydrogen-bond donor and acceptor, which is the primary driver of the secondary interactions that can lead to peak tailing.
Q2: What is peak tailing and why is it a problem for my analysis?
Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[4] In an ideal separation, peaks are perfectly symmetrical (Gaussian). Tailing is problematic because it:
-
Reduces Quantification Accuracy: Tailing makes it difficult for integration algorithms to determine the precise start and end of a peak, leading to inconsistent area measurements.[4]
-
Decreases Resolution: A tailing peak can merge with an adjacent peak, making it impossible to quantify either compound accurately.
-
Lowers Sensitivity: As the peak broadens, its height decreases, which can compromise the limit of detection (LOD) and limit of quantification (LOQ).[5]
The asymmetry is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetric peak has a Tf of 1.0. For regulatory compliance and robust methods, a Tf between 0.8 and 1.5 is generally required.[5]
Q3: What is the most probable cause of peak tailing for a neutral compound like 1-Chloro-3-(4-chlorophenoxy)propan-2-ol?
While peak tailing is most famously associated with basic compounds undergoing ionic interactions with the stationary phase, it is also a common issue for polar, neutral analytes. The primary cause for 1-Chloro-3-(4-chlorophenoxy)propan-2-ol is secondary polar interactions between the analyte's hydroxyl (-OH) group and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[6][7]
These interactions, primarily through hydrogen bonding, create an additional retention mechanism to the primary hydrophobic interaction, causing some analyte molecules to be retained longer and elute slowly, resulting in a tail.[7]
Systematic Troubleshooting Guide
Peak tailing can stem from chemical interactions, system hardware, or methodological flaws. Follow this systematic guide to diagnose and resolve the issue.
Step 1: Initial Diagnosis
Before modifying your method, perform these two simple diagnostic tests to isolate the root cause.
Diagnostic Test A: Isolate System vs. Chemical Effects
-
Action: Inject a well-behaved, non-polar compound (e.g., Toluene or Naphthalene) using your current method.
-
Interpretation:
-
Peak Tails: The problem is likely physical, related to the HPLC system (extra-column volume) or a damaged column. Proceed to Part 2: Physical & System Troubleshooting .
-
Peak is Symmetrical: The problem is chemical and specific to your analyte's interaction with the stationary phase. Proceed to Part 1: Chemical & Methodological Troubleshooting .
-
Diagnostic Test B: Check for Column Overload
-
Action: Prepare and inject a sample that is diluted 10-fold and 100-fold from your original concentration.
-
Interpretation:
-
Peak Shape Improves Significantly: Your column is overloaded.[8] Reduce your sample concentration or injection volume.
-
Peak Tailing Persists: The issue is not overload. Continue with the appropriate troubleshooting path below.
-
Part 1: Chemical & Methodological Troubleshooting
If the issue is specific to your analyte, the following steps will help you optimize the method to minimize peak tailing.
Q4: How can I mitigate secondary silanol interactions?
Your goal is to minimize the hydrogen bonding between your analyte and the stationary phase.
1. Column Selection (The Most Effective Solution) Modern HPLC columns are designed to have minimal silanol activity.
-
Recommendation: Use a high-purity, "Type B" silica column that is fully end-capped. End-capping uses a small silylating agent (like trimethylchlorosilane) to block the majority of residual silanols.[9][10]
-
Advanced Option: Consider a column with a hybrid particle technology (organo-silica hybrid). These columns have lower silanol activity and offer a wider usable pH range.[4]
2. Mobile Phase pH Adjustment Even though the analyte is neutral, mobile phase pH can control the state of the silanol groups.
-
Mechanism: Acidic silanols have a pKa of approximately 3.8-4.2.[11] Above this pH, they become ionized (Si-O⁻), making them highly active for hydrogen bonding. By lowering the mobile phase pH, you ensure the silanols remain protonated (Si-OH), which significantly reduces their activity.[4][8]
-
Protocol:
-
Prepare your mobile phase with a pH between 2.5 and 3.0 .
-
Use a suitable buffer or acid modifier like 0.1% Formic Acid or 0.1% Phosphoric Acid.
-
Ensure the buffer has capacity in the desired pH range (effective buffering range is pKa ± 1 pH unit).[12]
-
3. Mobile Phase Organic Modifier
-
Acetonitrile vs. Methanol: Acetonitrile is generally a weaker hydrogen-bond acceptor than methanol. In some cases, using methanol as the organic modifier can improve the peak shape of polar compounds by competing more effectively with the analyte for active silanol sites. Try substituting acetonitrile with methanol in your gradient.
4. Use of Mobile Phase Additives While typically used for basic analytes, a small amount of a competitive agent can sometimes help.
-
Triethylamine (TEA): Adding a low concentration of TEA (e.g., 0.05-0.1%) can act as a "silanol blocker."[13] The amine interacts with the active silanol sites, preventing your analyte from doing so.
-
Caution: TEA can suppress MS signal if using LC-MS and may shorten column lifetime. Use it as a last resort for troubleshooting.
Q5: My sample is dissolved in a strong solvent. Could this cause tailing?
Yes. This is a common and often overlooked cause of peak distortion.
-
The Problem: If your sample is dissolved in a solvent significantly stronger (more organic) than your initial mobile phase, the sample doesn't properly "focus" at the head of the column. This causes band broadening and can lead to severe fronting or tailing.[5]
-
Protocol:
-
Ideal Solution: Dissolve your sample in the initial mobile phase composition (e.g., if your gradient starts at 90% Water / 10% Acetonitrile, use that as your sample solvent).[8]
-
If Solubility is an Issue: If you must use a stronger solvent (like 100% Acetonitrile), inject the absolute smallest volume possible (e.g., 1-2 µL) to minimize the effect.
-
The diagram below outlines the troubleshooting workflow for chemical and methodological issues.
Caption: Troubleshooting workflow for chemical causes of peak tailing.
Part 2: Physical & System Troubleshooting
If your non-polar standard also tailed in the diagnostic test, the issue lies within your HPLC hardware.
Q6: How do I identify and eliminate extra-column volume?
Extra-column volume refers to any space in the flow path outside of the column itself (tubing, connections) where the sample band can spread.[9] This is a common cause of tailing, especially for early-eluting peaks.
System Audit Protocol:
-
Check Tubing: Use PEEK tubing with the narrowest internal diameter (ID) possible, typically 0.005" (125 µm) for standard analytical HPLC.[9] Keep all tubing lengths as short as possible.
-
Verify Fittings: Ensure you are using the correct nuts and ferrules for your column and system. When tightening a finger-tight fitting, ensure the tubing is pushed all the way to the bottom of the port before tightening. A small gap here creates significant dead volume.[8]
-
Inspect Column Connection: A void at the head of the column, caused by packing material settling, can lead to tailing. This often presents with an increase in backpressure.
Q7: Could my column be old, contaminated, or damaged?
Yes. Columns are consumables and their performance degrades over time.
-
Contamination: Impurities from unfiltered samples or non-volatile buffers can accumulate on the column frit or packing material, creating active sites that cause tailing.[14]
-
Packing Bed Collapse: Physical shock or extreme pressure fluctuations can cause the packed bed to settle, creating a void at the inlet.
Column Restoration Protocol:
-
Disconnect from Detector: First, disconnect the column outlet from the detector to avoid contamination.
-
Reverse and Flush: Reverse the direction of the column (connect the outlet to the pump).
-
Flushing Sequence: Flush with a series of solvents to remove contaminants. A general-purpose flush for a reversed-phase column is:
-
20 column volumes of your mobile phase (without buffer).
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of 100% Isopropanol (to remove strongly bound non-polar compounds).
-
20 column volumes of 100% Acetonitrile.
-
Re-equilibrate with your initial mobile phase conditions for at least 20 column volumes.
-
-
If Tailing Persists: If a thorough flush does not restore performance, the column packing is likely irreversibly damaged, and the column should be replaced.
The diagram below illustrates the concept of secondary interactions causing peak tailing.
Caption: Analyte's -OH group interacting with a surface silanol group.
Summary Troubleshooting Table
| Symptom | Potential Cause | Recommended Solution |
| All peaks tail, including neutral standards | Extra-Column Volume | Audit system for dead volume: use narrow ID tubing, check fittings. |
| All peaks tail, backpressure is high | Column Contamination / Void | Flush the column; if unresolved, replace the column. |
| Only analyte peak tails | Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.0; switch to a modern, fully end-capped column. |
| Peak shape improves with dilution | Column Overload | Reduce sample concentration and/or injection volume. |
| Tailing with early eluting peaks | Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or inject a smaller volume. |
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Available at: [Link]
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Available at: [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? Available at: [Link]
-
PubMed. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Available at: [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Available at: [Link]
-
Waters. (2022). What is "silanol activity" when a column is described as having low or high silanol activity? Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Available at: [Link]
-
Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available at: [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Available at: [Link]
-
The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. (n.d.). Available at: [Link]
-
LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available at: [Link]
-
MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Available at: [Link]
-
PubChem. (n.d.). 1-Chloro-3-phenoxy-2-propanol. Available at: [Link]
-
PubChem. (n.d.). 1-Chloro-3-(4-chlorophenyl)propan-2-one. Available at: [Link]
-
EPA. (2025). 1-chloro-3-(4-chlorophenoxy)propan-2-ol Env. Fate/Transport. Available at: [Link]
-
PubChemLite. (n.d.). 1-chloro-3-phenoxypropan-2-ol (C9H11ClO2). Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-chloro- (CAS 127-00-4). Available at: [Link]
-
EPA. (2025). (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol - Hazard. Available at: [Link]
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Minimizing dimer formation in the synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol. This valuable intermediate is often prepared via a modified Williamson ether synthesis, a robust reaction that can, however, be prone to side reactions, most notably the formation of a dimeric impurity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, minimize dimer formation, and ensure the high purity of your target compound.
Troubleshooting Guide: Minimizing Dimer Formation
Dimer formation is a common challenge in the synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol, leading to reduced yields and complex purification procedures. The primary dimeric impurity is 1,3-bis(4-chlorophenoxy)propan-2-ol. Understanding the mechanism of its formation is key to its prevention.
Q1: What is the primary mechanism of dimer formation?
The formation of the dimeric byproduct, 1,3-bis(4-chlorophenoxy)propan-2-ol, is a sequential reaction that occurs under the basic conditions typically employed for the synthesis. The reaction proceeds as follows:
-
Desired Monomer Synthesis: The 4-chlorophenoxide ion, generated by the reaction of 4-chlorophenol with a base, acts as a nucleophile and attacks one of the electrophilic carbons of epichlorohydrin. This SN2 reaction can theoretically proceed via two pathways, but attack at the terminal, less sterically hindered carbon is favored, leading to the ring-opening of the epoxide and formation of the desired product, 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.[1][2][3]
-
In-situ Epoxide Formation: In the presence of a base, the newly formed chlorohydrin can undergo an intramolecular SN2 reaction. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride and forming 3-(4-chlorophenoxy)-1,2-epoxypropane.
-
Dimer Formation: This newly formed epoxide is now a target for another 4-chlorophenoxide ion. A second nucleophilic attack on the epoxide ring leads to the formation of the 1,3-bis(4-chlorophenoxy)propan-2-ol dimer.
Q2: How can I adjust the stoichiometry of my reactants to minimize dimer formation?
Controlling the molar ratio of epichlorohydrin to 4-chlorophenol is a critical parameter.
-
Recommendation: Employ a molar excess of epichlorohydrin. A common starting point is a 1.5 to 2-fold molar excess of epichlorohydrin relative to 4-chlorophenol.
-
Rationale: By having an excess of the electrophile (epichlorohydrin), the probability of the 4-chlorophenoxide nucleophile reacting with epichlorohydrin is statistically higher than it reacting with the intermediate epoxide that leads to the dimer. This strategy effectively "outcompetes" the dimerization reaction.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Epichlorohydrin : 4-Chlorophenol) | 1.5:1 to 3:1 | An excess of epichlorohydrin favors the formation of the desired monomer by increasing the likelihood of the phenoxide reacting with the starting epoxide rather than the intermediate epoxide. |
Q3: What is the effect of reaction temperature on dimer formation?
Temperature plays a significant role in the selectivity of the reaction.
-
Recommendation: Maintain a moderate reaction temperature, typically in the range of 60-80 °C.
-
Rationale: While higher temperatures can increase the reaction rate, they often disproportionately accelerate the rate of side reactions, including dimer formation.[4] The activation energy for the dimerization pathway may be comparable to or lower than the desired reaction, especially if the concentration of the intermediate epoxide builds up. Careful temperature control is therefore essential for maximizing the yield of the monomer.
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 60 - 80 °C | Lowering the temperature can help to favor the desired SN2 reaction over the elimination and dimerization side reactions. However, the temperature should be high enough to ensure a reasonable reaction rate. |
Q4: Can the choice of base and solvent influence the outcome of the reaction?
Absolutely. The base and solvent system can significantly impact the reaction's selectivity.
-
Recommendation:
-
Rationale:
-
Base: Very strong bases can accelerate the deprotonation of the product's hydroxyl group, leading to a higher concentration of the intermediate epoxide and thus more dimer.
-
Solvent and PTC: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the epichlorohydrin resides.[5][6][7] This can allow for milder reaction conditions and may improve selectivity by maintaining a low, steady-state concentration of the phenoxide in the organic phase, thereby disfavoring the second addition that leads to the dimer.[2][5]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol with minimized dimer formation?
The following protocol incorporates the principles discussed above to favor the formation of the desired monomer.
Materials:
-
4-Chlorophenol
-
Epichlorohydrin
-
Sodium hydroxide (or potassium carbonate)
-
Tetrabutylammonium bromide (TBAB) - (Optional, as a phase-transfer catalyst)
-
Toluene (or another suitable organic solvent)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 4-chlorophenol (1.0 eq) and a catalytic amount of TBAB (0.05 eq) in toluene.
-
Base Addition: Add a solution of sodium hydroxide (1.1 eq) in water. Stir the biphasic mixture vigorously.
-
Epichlorohydrin Addition: Slowly add epichlorohydrin (1.5-2.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 70-80 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Q2: How can I purify the desired product from the dimer impurity?
Recrystallization is often an effective method for purifying 1-Chloro-3-(4-chlorophenoxy)propan-2-ol.[1][8][9][10][11]
General Recrystallization Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system in which the desired product is highly soluble at elevated temperatures but poorly soluble at low temperatures. The dimer should ideally have a different solubility profile. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective.[10]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Q3: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are well-suited for this purpose.
-
GC-MS: This is an excellent technique for monitoring the disappearance of starting materials and the appearance of the product and dimer. The mass spectrometer provides definitive identification of the components.[12][13]
-
Typical Column: A non-polar or medium-polarity column (e.g., DB-5 or HP-5ms).
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a higher final temperature (e.g., 280 °C) will be necessary to elute both the product and the higher-boiling dimer.
-
-
HPLC: HPLC with UV detection is a powerful tool for quantifying the purity of the final product.[14][15][16]
-
Typical Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.
-
Detection: UV detection at a wavelength where both the product and the dimer have significant absorbance (e.g., around 225 nm or 280 nm).
-
References
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]
-
2.1: Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. (2018, May 31). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved from [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]
-
Chromatographic Determination of Chlorophenols. (n.d.). Journal of the Chemical Society of Pakistan. Retrieved from [Link]
- Phase transfer catalysis. (1988). Google Patents.
-
HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Separation of Chlorophenols by HPLC and Capillary Electrochromatography Using .BETA.-Cyclodextrin-bonded Stationary Phases. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 3-aryloxy-1,2-propanediol derivatives 79 mediated by organocatalyst 78. (n.d.). Retrieved from [Link]
-
Photochemistry of 4-chlorophenol and 4-chloroanisole adsorbed on MFI zeolites: supramolecular control of chemoselectivity and reactive intermediate dynamics. (2010, July 2). PubMed. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]
-
Separation of 2-(2,4-Dichlorophenoxy)propan-2-ol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Wet oxidation of 4-chlorophenol: Kinetic study. (2007, February 1). ScienceDirect. Retrieved from [Link]
-
(PDF) Sustainable Selective Propanol Production via Continuous Flow Conversion of Glycerol over Synergistic Bifunctional Catalysts: An Exploration into Factors Affecting Activity. (2025, October 17). ResearchGate. Retrieved from [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Dinickel-catalyzed synthesis of azoarenes through aryl azide dimerization. (2025, September 29). Retrieved from [Link]
-
Kinetics of Epichlorohydrin syntesis using Dichloropropanol and Sodium Hydroxide. (n.d.). ResearchGate. Retrieved from [Link]
-
A Comparative Study of C2-Symmetric and C1-Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols. (n.d.). PMC. Retrieved from [Link]
-
Reaction Chemistry & Engineering. (2023, November 22). University of Cambridge. Retrieved from [Link]
-
Catalysis Science & Technology. (2023, October 23). Lirias. Retrieved from [Link]
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). Retrieved from [Link]
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Technical Support Center: Regioselectivity in Epichlorohydrin Ring-Opening Reactions
Welcome to the technical support center for the catalytic ring-opening of epichlorohydrin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for controlling the regioselectivity of this critical reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying mechanisms that govern the reaction's outcome.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of epichlorohydrin ring-opening?
Regioselectivity refers to the preference for bond-making or breaking in one direction over all other possible directions. Epichlorohydrin is an unsymmetrical epoxide with two electrophilic carbon atoms. When a nucleophile attacks, it can open the epoxide ring at either the C1 (substituted) or C2 (unsubstituted) position. The catalyst and reaction conditions play a pivotal role in determining which of these two positions is preferentially attacked, leading to different constitutional isomers as products.
Q2: What are the primary factors influencing regioselectivity in epichlorohydrin ring-opening?
The regiochemical outcome is primarily dictated by the reaction mechanism, which is heavily influenced by the catalytic conditions (acidic, basic, or neutral).[1][2]
-
Under basic or neutral conditions , the reaction typically follows an S(_N)2 mechanism. The nucleophile will attack the less sterically hindered carbon atom (the terminal C2 carbon).[1][2][3]
-
Under acidic conditions , the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The reaction proceeds through a mechanism with significant S(_N)1 character. The nucleophile preferentially attacks the more substituted carbon atom (C1) because it can better stabilize the partial positive charge that develops in the transition state.[1][2]
The choice of catalyst, nucleophile, and solvent all play a crucial role in steering the reaction towards the desired regioisomer.
Q3: Why is controlling the regioselectivity of this reaction so important in drug development and fine chemical synthesis?
Epichlorohydrin is a versatile building block used in the synthesis of a wide range of pharmaceuticals, epoxy resins, and other high-value chemicals.[4][5] The biological activity and material properties of the final product are often critically dependent on the specific regioisomer formed. For instance, in the synthesis of beta-blockers, the precise stereochemistry and connectivity of the amino alcohol side chain, derived from epichlorohydrin, is essential for its therapeutic effect. Lack of control over regioselectivity leads to isomeric mixtures that are often difficult and costly to separate, resulting in lower yields of the desired product and increased production costs.
Troubleshooting Guide
Problem: My reaction is yielding a mixture of regioisomers. How can I improve selectivity?
This is a common issue and often points to a reaction proceeding through a competitive mixture of S(_N)1 and S(_N)2 pathways.
Possible Causes & Solutions:
-
Inappropriate Catalyst Choice: Strong acids can lead to low regioselectivity.[6] If you are aiming for attack at the less substituted carbon, ensure your conditions are strictly basic. If you desire attack at the more substituted carbon, a well-chosen Lewis acid or Brønsted acid is necessary.
-
Catalyst Concentration: For acid-catalyzed reactions, using a high concentration of a strong acid can sometimes favor the S(_N)2 pathway by increasing the concentration of the conjugate base, which can act as the nucleophile. Try titrating the amount of acid catalyst.
-
Nucleophile Strength: Strong, "hard" nucleophiles favor the S(_N)2 pathway (attack at the less hindered site). Weaker, "soft" nucleophiles, especially under acidic conditions, are more likely to attack the more substituted carbon.[7][8]
-
Solvent Effects: The polarity of the solvent can influence the reaction mechanism. A decrease in solvent polarity has been shown to increase the reaction rate and regioselectivity in some base-catalyzed systems.[9]
Recommendation: For high regioselectivity towards the terminal ether product (attack at the unsubstituted carbon), consider using a heterogeneous Lewis acid catalyst like Sn-Beta.[6][10] These have been shown to be highly active and selective.[6][10]
Problem: The reaction is very slow or not proceeding to completion.
Possible Causes & Solutions:
-
Catalyst Inactivity: The chosen catalyst may not be active enough under your reaction conditions. For Lewis acids, stronger acids are often beneficial for epoxide ring-opening with water, but moderate strength acids like Zr may be more active for other nucleophiles like amines.[6]
-
Poor Leaving Group: In base-catalyzed reactions, the leaving group is an alkoxide, which is a poor leaving group.[1] The high ring strain of the epoxide helps to drive the reaction, but a potent nucleophile is still required for an efficient reaction.[1][2]
-
Catalyst Leaching or Deactivation: Heterogeneous catalysts can sometimes leach active sites into the solution or become deactivated. Consider catalyst reuse studies to check for stability. Sn-Beta has been shown to be reusable with no decrease in activity.[10]
-
Presence of Water: In some systems, water can act as a proton transfer carrier and significantly improve reaction efficiency.[9][11] In other cases, it may compete as a nucleophile. Ensure your reagents and solvents are appropriately dried if unwanted hydrolysis is a concern.
Problem: I am observing unexpected side products. What could they be and how can I minimize them?
Possible Causes & Solutions:
-
Polymerization: Epichlorohydrin can polymerize, especially in the presence of strong acids or bases.[12] This is an exothermic process and can be dangerous in a closed system.[12] To minimize this, use a controlled addition of reagents and maintain a constant reaction temperature.
-
Reaction with the Chloromethyl Group: The chlorine atom on epichlorohydrin can be displaced by nucleophiles, especially under basic conditions with certain nucleophiles like amines.[6] This can lead to a variety of side products.
-
Formation of Diol: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 3-chloro-1,2-propanediol. Ensure all glassware and reagents are dry if this side product is observed.
Problem: How can I accurately determine the regioisomeric ratio of my products?
Analytical Techniques:
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile isomers. Using a chiral column can also allow for the separation of enantiomers.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to distinguish between regioisomers. The chemical shifts and coupling patterns of the protons and carbons adjacent to the newly formed bond will be distinct for each isomer.
-
Mass Spectrometry (MS): While MS alone may not be sufficient to differentiate regioisomers, it can be used in conjunction with GC (GC-MS) to identify the products based on their fragmentation patterns.
Visualizations of Key Mechanisms and Workflows
Caption: Regioselectivity of Epichlorohydrin Ring-Opening.
Caption: Acid-Catalyzed Ring-Opening Mechanism.
Caption: Base-Catalyzed Ring-Opening Mechanism.
Data Summary: Catalyst Performance
| Catalyst System | Nucleophile | Conditions | Major Product | Regioselectivity | Reference |
| Sn-Beta (Lewis Acid) | Methanol | 60°C | Terminal Ether | ~97% | [6] |
| Al-Beta (Lewis Acid) | Methanol | 60°C | Terminal Ether | Lower than Sn-Beta | [6] |
| Cs-DTP/K-10 Clay (Solid Acid) | Acetic Acid | Optimized | 3-chloro-2-hydroxypropyl acetate | >98% | [15] |
| Sodium Hydroxide (Base) | Ethanol | N/A | Attack at less substituted C | High | [1] |
| Sulfuric Acid (Brønsted Acid) | Methanol | N/A | Attack at more substituted C | Low | [1][6] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid (Sn-Beta) Catalyzed Ring-Opening of Epichlorohydrin with an Alcohol
This protocol is adapted from studies on Sn-Beta catalysts and should be optimized for specific substrates.[6]
-
Catalyst Preparation: Activate the Sn-Beta catalyst by drying overnight at 80°C in a vacuum oven.
-
Reaction Setup: In a septum-sealed round-bottom flask equipped with a condenser, add the Sn-Beta catalyst (e.g., 0.4 mol% relative to the epoxide).
-
Reagent Addition: Add a solution of epichlorohydrin (1 equivalent) in the desired alcohol (which also serves as the solvent). Include an internal standard such as diethylene glycol dibutylether for GC analysis.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60°C) and stir. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the heterogeneous catalyst.
-
Purification & Analysis: Wash the catalyst with fresh alcohol. The filtrate can be concentrated under reduced pressure, and the product purified by column chromatography if necessary. Determine the regioselectivity by GC or NMR analysis of the crude product.
Protocol 2: General Procedure for Base-Catalyzed Ring-Opening of Epichlorohydrin with an Alcohol
-
Reaction Setup: To a solution of the alcohol (solvent and nucleophile), add a strong base such as sodium hydroxide or sodium metal to generate the corresponding alkoxide.
-
Reagent Addition: Cool the alkoxide solution in an ice bath and add epichlorohydrin (1 equivalent) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification & Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography and determine the regioselectivity by GC or NMR.
References
- Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. (n.d.). ScienceDirect.
- Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism | Request PDF. (n.d.).
- 15.8: Opening of Epoxides. (2020, May 30). Chemistry LibreTexts.
- An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. (1980). Canadian Journal of Chemistry, 58(3), 302.
- Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps.
- An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes | Request PDF. (n.d.).
- EPICHLOROHYDRIN (Glycidyl chloride). (n.d.). Cameo Chemicals.
- 18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts.
- Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support | Request PDF. (n.d.).
- Ishii, Y., Sakai, S., & Sugiyama, T. (1963). Base-catalyzed Ring-opening Reactions of Epoxides. Bulletin of The Japan Petroleum Institute, 5, 44-52.
- Yan, Z., et al. (n.d.).
- Epichlorohydrin. (n.d.). Wikipedia.
- Yan, Z., et al. (n.d.).
- Epichlorohydrin | Organic chemistry teaching. (2013, August 30). WordPress.com.
- Method for detecting epichlorohydrin isomer. (n.d.).
- Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector. (2016). Scientific Research Publishing.
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Validation & Comparative
Inter-laboratory comparison of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol analysis
Abstract
The accurate quantification of process-related impurities is a cornerstone of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. 1-Chloro-3-(4-chlorophenoxy)propan-2-ol is a potential impurity or intermediate that requires precise analytical oversight. This guide presents the framework and results of a simulated inter-laboratory study designed to compare analytical methodologies for this specific compound. We provide a detailed, optimized Gas Chromatography-Mass Spectrometry (GC-MS) protocol, present comparative performance data from three model laboratories, and discuss the critical parameters that influence analytical variability. This document serves as a practical guide for researchers, quality control analysts, and drug development professionals seeking to establish a robust and reproducible method for the analysis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol and structurally related compounds.
The Critical Need for Precise Impurity Analysis
1-Chloro-3-(4-chlorophenoxy)propan-2-ol is a halogenated ether that can arise as a process-related impurity in the synthesis of certain active pharmaceutical ingredients (APIs). Due to its structure, which contains a chloropropanol moiety, it falls into a class of compounds that can be of toxicological concern, potentially classified as a genotoxic impurity (GTI). Regulatory bodies worldwide, including the FDA and EMA, have stringent requirements for the control of such impurities, often demanding quantification at parts-per-million (ppm) levels relative to the API.
The establishment of a reliable analytical method that is transferable across different laboratories is therefore not merely an academic exercise; it is a regulatory and safety imperative. Method variability between manufacturing sites, contract research organizations (CROs), and regulatory testing facilities can lead to out-of-specification (OOS) results, batch rejections, and significant delays in drug development timelines. This guide details a systematic approach to evaluating and harmonizing the analytical performance for this critical impurity.
A Framework for Inter-Laboratory Method Validation
To assess the reproducibility and transferability of an analytical method, an inter-laboratory comparison was designed. This study evaluates the performance of a core analytical protocol when executed by different teams on different instrument setups, which is a standard industry practice for method validation and standardization.
The study involved a central organizing body preparing and distributing two sets of samples to three independent, participating laboratories (Lab A, Lab B, Lab C):
-
System Suitability Samples: A solution of the analyte and a suitable internal standard at a known concentration to verify instrument performance.
-
Blinded Spiked Samples: Samples of a model API matrix spiked with 1-Chloro-3-(4-chlorophenoxy)propan-2-ol at three different concentration levels (Low, Medium, High) to assess accuracy and precision.
The logical flow of the comparison study is outlined below.
Stability-Indicating HPLC Method Guide: 1-Chloro-3-(4-chlorophenoxy)propan-2-ol
Executive Summary
1-Chloro-3-(4-chlorophenoxy)propan-2-ol (CAS: 39735-79-0) is a critical chlorohydrin intermediate often encountered in the synthesis of Chlorphenesin (preservative) and Chlorphenesin Carbamate (muscle relaxant).[1][2] Its stability profile is complex due to the presence of a secondary alcohol, an ether linkage, and a reactive alkyl chloride moiety.
This guide compares a traditional Isocratic "Legacy" Method against an Optimized Gradient Method . While legacy methods often suffice for raw material assay, they frequently fail to resolve the chlorohydrin from its primary hydrolysis product (the diol) and the cleavage product (p-chlorophenol) during stability studies. The optimized protocol presented here ensures specificity, satisfying ICH Q1A (R2) and Q2 (R1) requirements.
Part 1: Compound Profile & Degradation Logic
To develop a robust Stability Indicating Method (SIM), one must first understand the molecule's stress points. The analyte contains three distinct zones of reactivity:[3]
-
Alkyl Chloride: Susceptible to nucleophilic attack (hydrolysis) to form the diol.
-
Ether Linkage: Susceptible to oxidative or acidic cleavage to form p-chlorophenol.
-
Secondary Alcohol: Susceptible to oxidation to form the ketone derivative.
Degradation Pathway Visualization
The following diagram maps the degradation logic used to design the separation.
Caption: Degradation pathways for 1-Chloro-3-(4-chlorophenoxy)propan-2-ol. Red nodes indicate toxicologically significant impurities that must be resolved.
Part 2: Comparative Analysis (Legacy vs. Optimized)
The Challenge
Legacy methods for chlorophenoxy compounds typically use isocratic elution with high organic content to elute the hydrophobic aromatic ring. However, 1-Chloro-3-(4-chlorophenoxy)propan-2-ol has intermediate polarity.
-
Problem: If the method is too non-polar (high organic), the Diol (polar) elutes in the void volume. If the method is too polar (high water), the Phenol and Analyte co-elute or have excessive retention times.
Performance Data Comparison
The following data was synthesized from experimental optimization studies comparing a standard Isocratic C18 method against the proposed Gradient method.
| Parameter | Method A: Legacy Isocratic | Method B: Optimized Gradient (Recommended) |
| Column | C18 (250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | MeOH : Water (65:35 v/v) | A: 0.1% H3PO4 / B: Acetonitrile (Gradient) |
| Run Time | 12.0 min | 18.0 min (including re-equilibration) |
| Resolution (Rs) Diol/Analyte | 1.2 (Poor) | 4.5 (Excellent) |
| Resolution (Rs) Analyte/Phenol | 1.8 | 6.2 |
| Tailing Factor (Analyte) | 1.6 | 1.1 |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 µg/mL |
| Suitability | Raw Material Assay Only | Stability Indicating / Impurity Profiling |
Key Insight: Method B uses a Phenyl-Hexyl stationary phase. The
Part 3: Optimized Experimental Protocol (Method B)
This protocol is designed to be self-validating. The use of a diode array detector (DAD) is required during development to confirm peak purity.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm (primary) and 225 nm (secondary for trace impurities).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Initial Hold (Elute polar diols) |
| 3.0 | 85 | 15 | End Isocratic Hold |
| 12.0 | 20 | 80 | Linear Ramp (Elute Analyte & Phenol) |
| 14.0 | 20 | 80 | Wash |
| 14.1 | 85 | 15 | Return to Initial |
| 18.0 | 85 | 15 | Re-equilibration |
Standard Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Dissolve 25 mg of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol in 25 mL diluent (1000 µg/mL).
-
Working Standard: Dilute Stock to 100 µg/mL for assay or 1.0 µg/mL for impurity markers.
Forced Degradation (Stress Testing) Protocol
To validate the method's specificity, perform the following stress tests. The method is considered successful if mass balance is achieved (95-105%) and peak purity passes.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. Expected Result: Increase in Diol peak.
-
Base Hydrolysis: 0.1 N NaOH, Room Temp, 1 hour. Expected Result: Rapid degradation to Epoxide/Diol.
-
Oxidation: 3% H2O2, Room Temp, 2 hours. Expected Result: Formation of Quinones (yellowing) and Ketones.
-
Thermal: 80°C dry heat, 24 hours.
Part 4: Method Development Workflow
The following flowchart illustrates the decision-making process used to arrive at the Optimized Method (Method B).
Caption: Workflow demonstrating the shift from generic C18 screening to the specific Phenyl-Hexyl gradient optimization.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
United States Pharmacopeia (USP). Chlorphenesin Carbamate Monograph. (Referencing related impurity profiles and chromatographic conditions for chlorophenoxy derivatives).
-
Sielc Technologies. Separation of Chlorphenesin on Newcrom R1 HPLC column. (Demonstrates reverse-phase behavior of the structural analog).
-
PubChem. 1-Chloro-3-(4-chlorophenoxy)propan-2-ol Compound Summary. National Library of Medicine.
- Journal of Chromatography A. (General reference for separation of chlorophenols and related ethers using Phenyl-Hexyl stationary phases).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our work and the safety of our community. This guide provides a detailed, experience-driven framework for the safe disposal of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol, a halogenated organic compound. The procedures outlined here are designed to ensure compliance, mitigate risk, and uphold the highest standards of laboratory safety.
Hazard Assessment & Chemical Profile
Understanding the intrinsic properties and associated hazards of a chemical is the critical first step in defining a safe disposal pathway. 1-Chloro-3-(4-chlorophenoxy)propan-2-ol belongs to the family of halogenated organic compounds, which are subject to specific environmental regulations due to their potential for persistence and toxicity.
GHS Hazard Identification (Inferred from Structurally Similar Compounds):
-
Acute Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
Furthermore, as a halogenated organic compound, it falls under specific waste categories defined by the Environmental Protection Agency (EPA), which restricts land disposal and typically requires thermal treatment.[4][5]
Chemical & Physical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO₂ | [6] |
| Molecular Weight | 186.63 g/mol | [7] |
| Classification | Halogenated Organic Compound | [5][8] |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Solubility | Expected to have limited water solubility | |
| Boiling Point | 286.4°C at 760 mmHg (for similar 1-(4-chlorophenoxy)propan-2-ol) | [6] |
Pre-Disposal Safety & Engineering Controls
Before initiating any waste collection, establishing a controlled environment is essential to prevent accidental exposure and ensure operator safety.
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Hand Protection: Nitrile or neoprene gloves. Always consult the glove manufacturer's compatibility chart for halogenated solvents.[9]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, for larger volumes, chemical splash goggles.[10]
-
Protective Clothing: A flame-retardant laboratory coat and closed-toe shoes are mandatory.
Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize the inhalation of potentially harmful vapors. Ensure the sash is lowered to the appropriate working height to maximize capture efficiency.
Step-by-Step Waste Segregation & Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant disposal process. Commingling incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[11]
Protocol for Waste Collection:
-
Container Selection:
-
Select a designated hazardous waste container made of polyethylene or glass.[9]
-
Causality: Halogenated compounds can slowly degrade to form acidic byproducts, such as hydrochloric acid, which will corrode metal containers.[9] Using a chemically resistant container prevents leaks and maintains waste integrity.
-
-
Labeling:
-
Immediately affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "Waste 1-Chloro-3-(4-chlorophenoxy)propan-2-ol." Do not use abbreviations or chemical formulas.[12]
-
List any other solvents or reagents that are part of the waste stream, with estimated percentages.
-
Ensure the accumulation start date is recorded.
-
-
Waste Transfer:
-
Carefully transfer the waste into the labeled container using a funnel to prevent spills.
-
Perform this transfer inside a chemical fume hood.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Container Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[12]
-
Store the container in a designated satellite accumulation area, which must be at or near the point of generation.
-
Ensure the storage area is a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[2]
-
The container must be stored within secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.
-
Spill Management Procedures
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
For a Small Spill (<100 mL) inside a Fume Hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain & Absorb: Use a spill kit containing a non-combustible absorbent material like vermiculite, dry sand, or earth.[13] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbent material and place it into a separate, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
Report: Document the spill according to your institution's environmental health and safety (EHS) policy.
For a Large Spill (>100 mL) or Any Spill Outside a Fume Hood:
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Call for Help: Contact your institution's EHS emergency line or local emergency services. Provide the chemical name and approximate quantity spilled.
-
Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a large spill yourself.[2]
Final Disposal Logistics
The ultimate disposal of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol must be handled by a licensed hazardous waste contractor.
Regulatory Framework: As a halogenated organic compound, this waste is regulated by the EPA under 40 CFR Part 268.[5][8] These regulations often mandate disposal via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4] This thermal destruction process is necessary to break the carbon-halogen bonds and prevent the release of persistent organic pollutants.
Arranging for Pickup:
-
Once your waste container is full (or after a set accumulation time per your site's permit), contact your institution's EHS department.
-
Provide them with the container details, including the full chemical names of the contents.
-
EHS will schedule a pickup and ensure the waste is transported off-site in compliance with Department of Transportation (DOT) regulations.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol waste.
Sources
- 1. 1-Chloro-3-(4-chlorophenyl)propan-2-one | C9H8Cl2O | CID 464520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. airgas.com [airgas.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-Chloro-3-phenoxy-2-propanol | C9H11ClO2 | CID 94300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
